![molecular formula C28H29N3O2S B2494648 N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide CAS No. 532970-95-9](/img/structure/B2494648.png)
N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide” is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The compound also includes a dimethylanilino group , a sulfanyl group, and a benzamide moiety.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The indole ring system is aromatic, and the dimethylanilino group would add additional complexity to the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the types of functional groups present, and the overall charge distribution would all influence its properties .科学的研究の応用
Anticancer Potential
N-(2-(3-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, tumor growth inhibition, and apoptotic pathways. The compound’s unique structure and interactions with cellular targets make it a promising candidate for further study in cancer therapy .
Anti-inflammatory Properties
Studies suggest that this compound may possess anti-inflammatory properties. By modulating specific pathways related to inflammation, it could potentially be used to treat inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel diseases. Further research is needed to validate its efficacy and safety .
Neuroprotective Effects
The compound’s structure indicates potential neuroprotective properties. It may influence neuronal survival, synaptic plasticity, and neurotransmitter release. Researchers are investigating its role in neurodegenerative diseases like Alzheimer’s and Parkinson’s, aiming to develop novel therapeutic strategies .
Antioxidant Activity
N-(2-(3-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide exhibits antioxidant activity. Its ability to scavenge free radicals and protect cells from oxidative stress makes it relevant for applications in health supplements or functional foods .
Pharmacokinetic Studies
Researchers have investigated the compound’s pharmacokinetics, including absorption, distribution, metabolism, and excretion. Understanding its bioavailability and tissue distribution is crucial for drug development and optimization .
Chemical Biology and Target Identification
The compound’s interactions with specific cellular proteins and receptors are of interest. Identifying its molecular targets can guide drug design and lead to more effective therapies .
作用機序
将来の方向性
特性
IUPAC Name |
N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S/c1-19-8-10-22(11-9-19)28(33)29-12-13-31-17-26(24-6-4-5-7-25(24)31)34-18-27(32)30-23-15-20(2)14-21(3)16-23/h4-11,14-17H,12-13,18H2,1-3H3,(H,29,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYSSAJFGTXLHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Prop-2-enyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2494565.png)
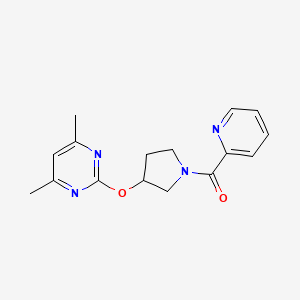
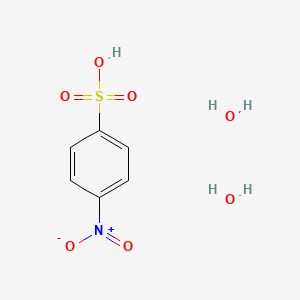
![4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide](/img/structure/B2494570.png)
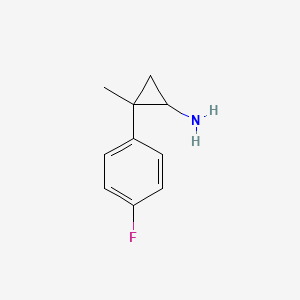
![Furan-2-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2494574.png)
![N-cyclohexyl-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2494575.png)
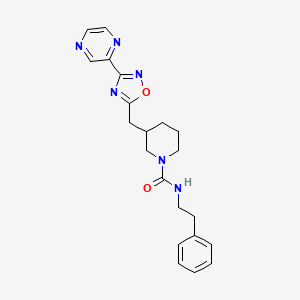
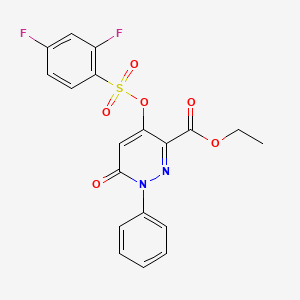
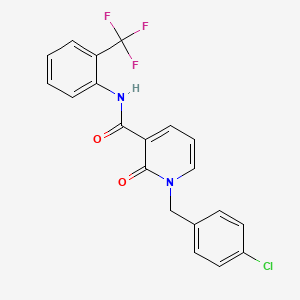
![7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

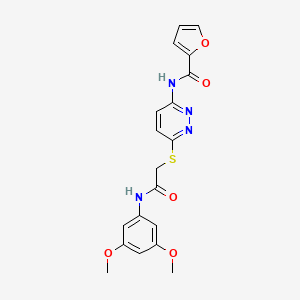
amine](/img/structure/B2494588.png)